molecular formula C17H18N4O3S B2988975 7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872695-81-3

7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2988975
CAS No.: 872695-81-3
M. Wt: 358.42
InChI Key: RQUZZPURRRJTRX-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a compound belonging to the class of diazino[4,5-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the diazino[4,5-d]pyrimidine core, and subsequent functionalization to introduce the ethoxyphenyl and methylsulfanyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the diazino[4,5-d]pyrimidine core.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethoxyphenyl moiety.

Scientific Research Applications

7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the HER2 receptor, which is involved in the growth and proliferation of certain cancer cells. By binding to the HER2 receptor, the compound can block its activity, leading to reduced cancer cell growth and potentially inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazino[4,5-d]pyrimidines with different substituents on the core structure. Examples include:

  • 7-(4-methoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 7-(4-chlorophenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 7-(4-ethoxyphenyl)-1,3-dimethyl-5-(methylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxyphenyl group, for example, may enhance its binding affinity to certain targets compared to other substituents .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-5-24-11-8-6-10(7-9-11)13-18-14-12(15(19-13)25-4)16(22)21(3)17(23)20(14)2/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUZZPURRRJTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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